molecular formula C10H5Br2ClS B13027865 2,3-Dibromo-5-(4-chlorophenyl)thiophene

2,3-Dibromo-5-(4-chlorophenyl)thiophene

Cat. No.: B13027865
M. Wt: 352.47 g/mol
InChI Key: NQFNXBVIBPZLKP-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-(4-chlorophenyl)thiophene: is an organic compound with the following chemical formula:

C10H5Br2ClS\text{C}_{10}\text{H}_{5}\text{Br}_{2}\text{ClS}C10​H5​Br2​ClS

(Molecular weight: 352.47 g/mol). It belongs to the class of thiophenes, which are heterocyclic aromatic compounds containing a five-membered ring with sulfur as one of the ring atoms .

Preparation Methods

Synthetic Routes:: The compound can be synthesized from thiophene as a starting material. Here’s a two-step synthetic route:

    Preparation of 2,3,5-Tribromothiophene (1):

Industrial Production Methods:: Information on industrial-scale production methods for this specific compound is limited. it is likely that similar synthetic routes are employed in larger-scale processes.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Bromine (Br2): Used for halogenation.

    Aryl or Vinyl Boron Reagents: Employed in cross-coupling reactions.

Major Products:: The major products depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling, the product would be the coupled aryl or vinyl compound.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential use in drug discovery.

    Industry: As a precursor for materials or specialty chemicals.

Mechanism of Action

The exact mechanism by which 2,3-Dibromo-5-(4-chlorophenyl)thiophene exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While detailed information on similar compounds is not provided here, researchers often compare this compound with related thiophenes to understand its unique properties and applications.

Properties

Molecular Formula

C10H5Br2ClS

Molecular Weight

352.47 g/mol

IUPAC Name

2,3-dibromo-5-(4-chlorophenyl)thiophene

InChI

InChI=1S/C10H5Br2ClS/c11-8-5-9(14-10(8)12)6-1-3-7(13)4-2-6/h1-5H

InChI Key

NQFNXBVIBPZLKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)Br)Br)Cl

Origin of Product

United States

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